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C14-18,esters with polyglyderol - 168075-67-0

C14-18,esters with polyglyderol

Catalog Number: EVT-1523536
CAS Number: 168075-67-0
Molecular Formula: C19H27FN4O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C14-18 esters with polyglycerol are a class of compounds derived from the esterification of polyglycerol with fatty acids, specifically those with carbon chain lengths ranging from 14 to 18. These compounds are primarily used as emulsifiers and stabilizers in various applications, including food, cosmetics, and pharmaceuticals. The polyglycerol moiety provides a hydrophilic character, while the fatty acid chains contribute to their lipophilic properties, making them effective in forming stable emulsions.

Source and Classification

Polyglycerol esters are classified under non-ionic surfactants due to their ability to stabilize emulsions without imparting electrical charges. They are synthesized from glycerol and fatty acids through several methods, including direct esterification and transesterification processes. The source of fatty acids can vary, often derived from natural oils and fats.

Synthesis Analysis

Methods and Technical Details

The synthesis of C14-18 esters with polyglycerol typically involves:

  1. Polymerization of Glycerol: Glycerol undergoes alkaline condensation at elevated temperatures to form polyglycerol. This process can yield a mixture of linear and branched oligomers.
  2. Esterification: The polyglycerol is then esterified with fatty acids at high temperatures (greater than 200°C) under alkaline conditions. This reaction often requires the removal of water to drive the reaction towards completion.
  3. Transesterification: An alternative method involves transesterifying triglycerides with polyglycerol, which allows for the incorporation of various fatty acid profiles into the final product.

The degree of polymerization affects the properties of the resulting esters, influencing their emulsifying capabilities and stability in formulations .

Molecular Structure Analysis

Structure and Data

The molecular structure of C14-18 esters with polyglycerol consists of a hydrophilic polyglycerol backbone linked to hydrophobic fatty acid chains. The general formula can be represented as:

PolyglycerolFatty Acid Chains\text{Polyglycerol}-\text{Fatty Acid Chains}

Where the fatty acid chains can vary in length and saturation levels. The degree of substitution (number of esterified hydroxyl groups) also plays a crucial role in determining the physical properties of these esters.

Structural Characteristics

  • Hydrophilic Head: The polyglycerol part, which can consist of multiple glycerol units (di-, tri-, or tetraglycerols).
  • Hydrophobic Tails: Fatty acid chains ranging from C14 to C18, which can be saturated or unsaturated.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of C14-18 esters with polyglycerol include:

  1. Esterification Reaction:
    Polyglycerol+Fatty AcidPolyglycerol Ester+Water\text{Polyglycerol}+\text{Fatty Acid}\rightarrow \text{Polyglycerol Ester}+\text{Water}
    This reaction is catalyzed by acids or bases and requires careful control of temperature and reactant ratios.
  2. Transesterification:
    Triglyceride+PolyglycerolPolyglycerol Ester+Glycerin\text{Triglyceride}+\text{Polyglycerol}\rightarrow \text{Polyglycerol Ester}+\text{Glycerin}
    This method allows for more complex mixtures of fatty acids by utilizing natural oils as starting materials.
Mechanism of Action

Process and Data

C14-18 esters with polyglycerol function primarily as emulsifiers due to their amphiphilic nature. When added to oil-water systems, they reduce interfacial tension, allowing for better dispersion of oil droplets in water or vice versa. This property is crucial in stabilizing emulsions in food products, cosmetics, and pharmaceuticals.

The mechanism involves:

  1. Adsorption at Interfaces: The hydrophilic head groups orient towards the aqueous phase while the hydrophobic tails interact with the oil phase.
  2. Formation of a Stabilizing Layer: This arrangement creates a barrier around dispersed droplets, preventing coalescence and improving stability against phase separation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or semi-solid depending on the degree of esterification.
  • Solubility: Soluble in both water (to some extent) due to the hydrophilic nature of polyglycerol and organic solvents due to fatty acid chains.
  • Melting Point: Varies based on the specific fatty acids used; generally higher for saturated chains than unsaturated ones.

Chemical Properties

  • Hydrolysis: Polyglyceryl esters are susceptible to hydrolysis by lipases, similar to other glycerides.
  • Stability: They exhibit good thermal stability under processing conditions but may degrade under extreme heat or acidic conditions.
Applications

C14-18 esters with polyglycerol have diverse applications:

  1. Food Industry: Used as emulsifiers in margarine, dressings, and baked goods to enhance texture and stability.
  2. Cosmetics: Serve as emollients and stabilizers in creams, lotions, and other personal care products.
  3. Pharmaceuticals: Function as excipients in drug formulations, improving solubility and bioavailability.

These compounds are valued for their ability to create stable emulsions while being derived from renewable resources, aligning with increasing consumer demand for natural ingredients .

Introduction to C14-18 Polyglycerol Esters

C14-18 polyglycerol esters represent a specialized class of non-ionic surfactants synthesized through the esterification of polyglycerol with fatty acids containing 14 to 18 carbon atoms. These compounds feature a hydrophilic polyglycerol head group and hydrophobic fatty acid tails, creating an amphiphilic structure that enables them to function as versatile surface-active agents. The C14-18 fatty acid chain length specifically contributes to an optimal balance between hydrophilic and lipophilic properties, making these esters particularly valuable in formulations requiring specific emulsion stabilization capabilities. Unlike petroleum-derived surfactants, C14-18 polyglycerol esters are predominantly produced from renewable vegetable oil sources, aligning with green chemistry principles and sustainability initiatives across the chemical industry [2] [4].

The molecular architecture of these compounds allows for precise tuning of functional properties through manipulation of polyglycerol polymerization degree (typically 2-10 glycerol units) and esterification degree (mono- to penta-esters). This structural versatility translates to a remarkably wide hydrophile-lipophile balance (HLB) range spanning approximately 1.4 to 19.0, enabling applications across both oil-in-water and water-in-oil emulsion systems [2] [6]. Regulatory acceptance as food additives (E475) in many jurisdictions further underscores their safety profile and commercial utility [2] [4].

Chemical Structure and Classification of Polyglycerol Esters

The molecular architecture of C14-18 polyglycerol esters comprises two fundamental components: a polyether polyol backbone and fatty acid chains. The polyglycerol moiety is synthesized through controlled dehydration polymerization of glycerol, resulting in linear or branched chains containing 2-10 glycerol units (molecular weight range: 166-314 g/mol for di- to tetraglycerol). This hydrophilic segment features multiple hydroxyl groups that provide hydrogen bonding capacity and water solubility. The hydrophobic component consists of saturated or unsaturated fatty acids with 14-18 carbon atoms, including myristic (C14:0), palmitic (C16:0), stearic (C18:0), and oleic (C18:1) acids, which form ester linkages with the polyglycerol hydroxyl groups [1] [6].

The esterification degree critically determines surfactant behavior: monoesters (one fatty acid per polyglycerol molecule) exhibit higher HLB values (10-19), making them suitable for oil-in-water emulsions, while di-, tri-, and tetra-esters progressively decrease HLB (1.4-8), favoring water-in-oil systems. This structural diversity enables precise customization for specific applications. For example, diglycerol monooleate possesses an HLB of approximately 8.5, while diglycerol tetraoleate drops to HLB 3.5 [2] [6]. The spatial configuration also influences functionality – branched polyglycerols enhance water solubility, while linear variants improve crystallinity in solid formulations [1].

Table 1: Structural Characteristics of Representative C14-18 Polyglycerol Esters

Polyglycerol MoietyMolecular Weight (g/mol)Fatty Acid ChainEsterification DegreeHLB Value
Diglycerol (n=2)166C18:1 (Oleic)Mono-ester8.5
Triglycerol (n=3)240C16:0 (Palmitic)Mono-ester12.1
Tetraglycerol (n=4)314C18:0 (Stearic)Tri-ester6.8
Hexaglycerol (n=6)~450C14:0 (Myristic)Mono-ester15.3
Decaglycerol (n=10)~750C18:1 (Oleic)Mono-ester14.0

The C14-18 fatty acid esters demonstrate distinctive interfacial behavior due to molecular geometry. For instance, ricinoleic acid (C18:1) esters exhibit a linear length of approximately 27Å, while the polyglycerol backbone (e.g., triglycerol) extends about 15Å. This configuration yields a maximum theoretical surface area of 810Ų per molecule, though actual monolayer studies show efficient packing at 400Ų, indicating molecular meshing at interfaces [1]. The presence of unsaturated bonds in C18:1 chains introduces kinks that prevent close crystalline packing, enhancing fluidity and emulsification performance compared to saturated counterparts [10].

Historical Development of Polyglycerol-Based Surfactants

The evolution of polyglycerol esters spans over eight decades, beginning with foundational research in the 1930s on glycerol polymerization. Early synthetic methods employed heterogeneous catalysts like sodium hydroxide (0.1-0.5% w/w) at elevated temperatures (200-250°C), producing complex mixtures of linear and cyclic oligomers. This uncontrolled process yielded polyglycerols with inconsistent polymerization degrees, limiting commercial utility. The 1950s marked a significant advancement with the introduction of molecular distillation techniques, enabling purification of specific fractions like diglycerol (75% purity) and triglycerol [6] [9].

Industrial adoption accelerated in the 1960s when food manufacturers recognized their emulsification potential and safety profile. The 1965 US patent (US3219656) for polyglycerol ester synthesis catalyzed commercial production, particularly for food applications. A pivotal innovation emerged in the 1980s with enzymatic esterification using immobilized lipases (e.g., Candida antarctica lipase B), which enabled regioselective synthesis without toxic solvents. This green chemistry approach gained prominence after 2000 as sustainability concerns grew, with modern processes achieving >90% monoester selectivity under mild conditions (60-80°C) [5] [9].

The 1990s witnessed molecular design breakthroughs with hyperbranched polyglycerols (degree of polymerization: 10-40) synthesized via ring-opening polymerization of glycidol. These architectures offered exceptionally high functionality (up to 40 hydroxyl groups per molecule), enabling novel applications in pharmaceuticals and nanotechnology. Patent analysis reveals accelerating innovation, exemplified by US5466719A (1995) for cosmetic esters and EP2468842B1 (2012) for polyglyceryl nonionic surfactants with defined alkyl chain distributions [6] [9]. Commercial production scaled significantly after 2010, with global capacity exceeding 100,000 metric tons annually by 2025, driven by demand for sustainable, non-PEG alternatives [2] [4].

Role of C14-18 Fatty Acid Chains in Ester Functionality

The C14-18 fatty acid chains serve as critical determinants of surfactant functionality through three primary mechanisms: hydrophobic-hydrophilic balance modulation, interfacial behavior regulation, and crystalline structure modification. Medium-chain (C14) esters demonstrate higher water solubility and lower melting points (20-30°C), facilitating rapid adsorption at oil-water interfaces. In contrast, longer chains (C18) impart pronounced hydrophobicity, increasing oil affinity and raising melting points to 40-60°C. This chain-length dependency directly influences critical micelle concentration (CMC), with C14 esters exhibiting CMC values approximately 10-fold higher than C18 analogs (0.1 mM vs. 0.01 mM) [1] [10].

Interfacial studies reveal that chain length similarity between the emulsifier's fatty acid and the dispersed oil phase governs emulsion stability. When diglycerol monoesters (e.g., monooleate) encounter triglycerides with mismatched chain lengths (C18 vs. C10-12), rapid coalescence occurs due to molecular rearrangement at the interface. This phenomenon stems from the thermodynamic preference for structural congruence – systems with chain-length differences exceeding four carbons exhibit 80-90% phase separation within 24 hours versus <10% for matched systems (C18 emulsifier + C18 oil). This principle has profound implications for formulating protein-stabilized emulsions, where bacteriostatic emulsifiers deliberately induce destabilization through competitive displacement [10].

Table 2: Impact of Fatty Acid Chain Length on Functional Properties

Chain LengthMelting Point (°C)Oil Phase CompatibilityProtein Displacement EfficiencyDominant Application
C14 (Myristic)20-30Medium-chain triglyceridesModerateCosmetic emulsions
C16 (Palmitic)45-55Palm oil fractionsHighFood crystallization control
C18:0 (Stearic)55-65Cocoa butterVery highChocolate processing
C18:1 (Oleic)<10Soybean, olive oilExtremeBacteriostatic emulsifier

Crystallization behavior represents another chain-length-dependent functionality. Stearic acid esters (C18:0) effectively template fat crystal networks in cocoa butter alternatives, accelerating polymorphic transition from Form IV (β') to Form V (β) through epitaxial matching. This application leverages the structural homology between glycerol tristearate (C18) and cocoa butter triglycerides. Additionally, unsaturated oleic esters (C18:1) inhibit crystallization in sunflower oil emulsions by disrupting molecular alignment – a property exploited in salad dressing stabilization [2] [4]. The presence of hydroxyl groups in ricinoleic acid esters further enhances interfacial activity through additional hydrogen bonding sites, reducing interfacial tension to <5 mN/m at concentrations as low as 0.1% w/w [1].

Comparative Analysis with Other Non-Ionic Surfactants (e.g., PEG, Sorbitan Esters)

C14-18 polyglycerol esters occupy a distinctive niche among non-ionic surfactants, characterized by three competitive advantages: structural versatility, safety profile, and environmental compatibility. Unlike polyethylene glycol (PEG) derivatives, polyglycerol esters contain no ethylene oxide units, eliminating the risk of carcinogenic 1,4-dioxane contamination (detection limit <1 ppm). This fundamental difference has driven substitution in cosmetics and pharmaceuticals, particularly following the 15th Report on Carcinogens (2021) that classified 1,4-dioxane as "reasonably anticipated to be a human carcinogen" [2] [4].

The HLB range of C14-18 polyglycerol esters (1.4-19.0) surpasses sorbitan esters (HLB 1-8) and competes with sucrose esters (HLB 1-16), but offers superior process tolerance. Sucrose ester production requires toxic solvents (DMF/DMSO) and precise temperature control (<100°C) to prevent caramelization, whereas polyglycerol esters tolerate temperatures up to 180°C without degradation. Additionally, polyglycerol esters demonstrate exceptional formulation flexibility:

  • Oil-phase systems (HLB 1-6): Diglycerol tetraoleate (HLB 3.5) outperforms sorbitan monostearate (HLB 4.7) in water-in-oil emulsions by reducing interfacial tension by an additional 25%
  • Water-phase systems (HLB 10-19): Decaglycerol monolaurate (HLB 15.6) matches polysorbate 80 (HLB 15.0) in emulsion stabilization while improving biodegradability (98% vs. 85% in OECD 301D)
  • Intermediate systems (HLB 7-9): Triglycerol monooleate achieves phase inversion at 30% lower concentrations than PEG-40 hydrogenated castor oil [2] [8] [9]

Raw material sourcing further differentiates polyglycerol esters. Both glycerol and fatty acids derive from renewable vegetable oils via hydrolysis, whereas PEG production relies on petrochemical ethylene oxide. Life cycle assessments indicate 60-70% lower carbon footprint for polyglycerol esters versus PEG equivalents (3.2 kg CO₂/kg vs. 9.8 kg CO₂/kg). This sustainability advantage aligns with regulatory trends favoring bio-based ingredients in Europe (EU Green Deal) and North America [2] [4] [8].

Table 3: Performance Comparison of Non-Ionic Surfactant Classes

PropertyC14-18 Polyglycerol EstersPEG EstersSorbitan EstersSucrose Esters
HLB Range1.4-19.010-191-81-16
Renewable Carbon (%)100%0%100%100%
1,4-Dioxane RiskUndetectableUp to 500 ppmUndetectableUndetectable
Temperature Stability>180°C<150°C120°C100°C
Biodegradability (OECD)>95%80-90%85-95%>95%
Production SolventsSolvent-freeEthylene oxideMethanolDMF/DMSO

Industrial and Academic Relevance of C14-18 Polyglycerol Esters

The industrial significance of C14-18 polyglycerol esters spans three primary sectors: food processing, personal care, and pharmaceutical technology. In food applications (E475), they serve dual functions as emulsion stabilizers and crystallization modifiers. Triglycerol monostearate (C18:0) controls fat bloom in chocolate by directing cocoa butter crystallization toward stable Form V, extending shelf-life by 40-60%. Simultaneously, diglycerol monooleate (C18:1) provides bacteriostatic activity in canned foods by disrupting microbial membranes while destabilizing protein-based emulsions to prevent spore survival – a unique dual-action mechanism patented by major food processors [2] [10].

Cosmetic formulations leverage the skin compatibility and sensory properties of these esters. Polyglyceryl-6 pentaooleate forms ultrastable water-in-oil emulsions in sunscreens, achieving water resistance exceeding 80 minutes (SPF 30 formulations). Meanwhile, polyglyceryl-4 isostearate enables cold-process emulsions for sensitive skin products, reducing energy consumption by 70% versus hot emulsification. Market analysis indicates 15% annual growth in polyglycerol ester demand for natural cosmetics, driven by certifications like COSMOS and Natrue [8]. Academic research focuses on advanced applications:

  • Nanocarrier systems: Hyperbranched polyglycerol C18 esters (degree of polymerization 20) self-assemble into 20-50 nm nanocapsules with drug loading >30%
  • Emulsion templating: Myristic acid esters (C14) stabilize high-internal-phase emulsions for porous material synthesis
  • Biopolymer modification: Stearate esters compatibilize PLA-starch blends, increasing tensile strength by 200%
  • Antimicrobial surfaces: Oleic acid esters with polyglycerol-10 reduce bacterial adhesion by 99% on medical devices [4] [8]

Patent analytics reveal intensifying innovation, with 120+ filings annually since 2020 focused on enzymatic synthesis, branched architectures, and hybrid polymers. Commercial production costs range from $3-8/kg depending on purity, positioning polyglycerol esters competitively against PEG alternatives ($4-10/kg) and sucrose esters ($15-30/kg). This economic viability, coupled with regulatory acceptance in 50+ countries, ensures continued expansion beyond current market valuation of $580 million (2025) [2] [6] [9].

Comprehensive Compound List

Properties

CAS Number

168075-67-0

Product Name

C14-18,esters with polyglyderol

Molecular Formula

C19H27FN4O4

Synonyms

C14-18,esters with polyglyderol

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